molecular formula C24H26FN3O3 B2811303 (4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326838-86-1

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2811303
CAS RN: 1326838-86-1
M. Wt: 423.488
InChI Key: YAQKGCZANSVDDX-UHFFFAOYSA-N
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Description

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
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Scientific Research Applications

  • Anticonvulsant Agents :

    • Compounds structurally similar to the query compound have shown potential as anticonvulsant agents. A study by Malik and Khan (2014) on novel triazinyl and pyrrolidinyl methanone derivatives revealed their promising anticonvulsant activities, as evaluated by the maximal electroshock test (Malik & Khan, 2014).
  • Antimicrobial Activity :

    • Research by Patel, Agravat, and Shaikh (2011) on pyridine derivatives, including compounds with pyrrolidinyl methanone structures, demonstrated variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Antitumor Activity :

    • A 2018 study by Tang and Fu on a morpholino-indazolyl-phenyl methanone compound, similar in structure to the query compound, exhibited significant inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
  • Hirshfeld Surface Analysis for Drug Design :

    • The study of crystal structures, including Hirshfeld surface analysis, of similar compounds by Prasad et al. (2018) has implications for antiproliferative activity and drug design (Prasad et al., 2018).
  • Amino Acid Analysis and Fluorescence Detection :

    • A study by Oyama et al. (2015) on a derivatization reagent with a 6-methoxy-4-quinolone moiety, closely related to the query compound, was designed for sensitive determination of amino acid enantiomers, indicating potential applications in analytical chemistry (Oyama et al., 2015).
  • Tubulin Polymerization Inhibition in Cancer Therapy :

    • Srikanth et al. (2016) explored 2-anilino-3-aroylquinolines, related to the query compound, as tubulin polymerization inhibitors with potential in cancer therapy (Srikanth et al., 2016).

properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-3-31-22-12-16(6-9-21(22)30-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKGCZANSVDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Ethoxy-4-methoxybenzyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

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